molecular formula C8H16N4O2 B2812839 tert-butyl N-[(2R)-2-azidopropyl]carbamate CAS No. 847259-88-5

tert-butyl N-[(2R)-2-azidopropyl]carbamate

Cat. No.: B2812839
CAS No.: 847259-88-5
M. Wt: 200.242
InChI Key: FDOYGAKJURINKV-ZCFIWIBFSA-N
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Description

Significance of Chiral Azido-Carbamates as Versatile Synthetic Intermediates

Chiral azido-carbamates, such as tert-butyl N-[(2R)-2-azidopropyl]carbamate, represent a powerful class of synthetic intermediates. Their significance stems from the strategic combination of a chiral backbone with two synthetically useful and orthogonal functional groups: the azide (B81097) and the carbamate (B1207046).

The carbamate moiety, in this case, a tert-butoxycarbonyl (Boc) group, is one of the most common protecting groups for amines in peptide synthesis and organic chemistry. nih.govacs.org Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the selective unmasking of the amine at a desired stage of a synthetic sequence. broadpharm.combroadpharm.com This protective role is crucial for managing reactivity in multifunctional molecules.

The azide group serves as a versatile functional handle. It is a stable precursor to a primary amine, which can be revealed through various reduction methods. This transformation is fundamental in the construction of diamines, amino alcohols, and other nitrogen-containing structures. Furthermore, the azide group is renowned for its participation in "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. broadpharm.com These reactions provide a highly efficient and chemoselective method for forming 1,2,3-triazole linkages, which are valuable for connecting molecular fragments in drug discovery and bioconjugation. The azide can also undergo the Staudinger ligation with phosphines or participate in the Curtius rearrangement under certain conditions to form isocyanates, further expanding its synthetic utility. nih.gov

The presence of a defined stereocenter in chiral azido-carbamates is paramount for the synthesis of enantiomerically pure pharmaceuticals and natural products. The stereochemistry can direct the outcome of subsequent reactions, enabling the construction of complex three-dimensional structures with high precision. This control over chirality is essential, as the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Overview of the Compound's Structural Features and Functional Groups

The structure of this compound incorporates three key components that define its chemical properties and synthetic applications: the (2R)-2-azidopropyl backbone, the azide functional group, and the tert-butyl carbamate (Boc) protecting group.

Structural Features:

Chiral Center: The molecule possesses a single stereocenter at the C2 position of the propyl chain, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This fixed chirality makes it a valuable building block for asymmetric synthesis.

Functional Groups:

Azide (-N₃): Located at the chiral center, the azide group is a key reactive site. It is relatively non-nucleophilic and stable to many common reagents, allowing other transformations to be carried out elsewhere in the molecule.

Carbamate (-NH-Boc): The primary amine at the C1 position is protected as a tert-butyl carbamate. The bulky tert-butyl group provides steric hindrance and influences the conformational preferences of the molecule.

The interplay of these features makes the compound a bifunctional building block. The azide can be transformed into an amine or a triazole, while the Boc-protected amine can be deprotected to reveal a nucleophilic primary amine, allowing for sequential and controlled synthetic modifications.

Below are tables detailing the physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 847259-88-5 nih.gov
Molecular Formula C₈H₁₆N₄O₂ nih.gov
SMILES CC@@HCNC(=O)OC(C)(C)C nih.gov

| InChIKey | FDOYGAKJURINKV-ZCFIWIBFSA-N nih.gov |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 200.24 g/mol nih.gov
Monoisotopic Mass 200.12732577 Da nih.gov
Topological Polar Surface Area 85.1 Ų
Complexity 189
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4

| XLogP3 | 2.2 nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R)-2-azidopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYGAKJURINKV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl N 2r 2 Azidopropyl Carbamate and Analogues

Stereoselective Synthetic Routes

The critical challenge in the synthesis of tert-butyl N-[(2R)-2-azidopropyl]carbamate lies in the precise installation of the stereocenter at the C-2 position. This is typically achieved through asymmetric synthesis, which can be broadly categorized into substrate-controlled, reagent-controlled, and auxiliary-controlled methods. For the synthesis of this target molecule, approaches starting from chiral precursors or employing chiral catalysts and auxiliaries are paramount.

Chiral Auxiliaries and Asymmetric Catalysis in the Formation of the (2R)-Stereocenter

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine are prominent examples of chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions to set stereocenters.

A plausible synthetic route towards this compound could involve the use of a chiral auxiliary to introduce the methyl group stereoselectively. For instance, an N-acylated oxazolidinone could undergo diastereoselective methylation of the corresponding enolate to establish the desired (R)-configuration at the adjacent carbon.

Table 1: Illustrative Examples of Chiral Auxiliary-Mediated Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Reference Example
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneMethyl iodideSodium bis(trimethylsilyl)amide>95:5Analogue synthesis
(1R,2S)-PseudoephedrineMethyl iodideLithium diisopropylamide>98:2Analogue synthesis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. Transition-metal catalysts complexed with chiral ligands are widely used for asymmetric hydrogenations, alkylations, and aminations. For instance, the asymmetric reduction of a corresponding keto-precursor or the asymmetric amination of an alkene could establish the (2R)-stereocenter with high enantioselectivity.

Enantioselective Approaches to 2-Azidopropyl Scaffolds

A highly effective strategy for the synthesis of chiral 2-azidopropyl scaffolds is to start from a readily available chiral building block, a method known as a "chiral pool" synthesis. L-Alanine and its derivatives, such as L-alaninol, are excellent starting materials for accessing the (2R)-stereocenter of the target molecule, as the stereochemistry is already defined.

For example, N-Boc-L-alaninol, which is commercially available, can be a key intermediate. The primary alcohol of N-Boc-L-alaninol can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by an azide (B81097) nucleophile in an S_N2 reaction. This reaction typically proceeds with inversion of configuration, so starting with an (S)-precursor would lead to an (R)-product if the reaction occurs at the chiral center. However, in the case of N-Boc-L-alaninol, the reaction occurs at the primary, non-chiral center, thus preserving the original stereochemistry.

Incorporation of the Azide Functionality

The introduction of the azide group is a critical step in the synthesis. The azide moiety is often introduced via nucleophilic substitution or through the transformation of an amine.

Nucleophilic Azidation Strategies

The most common method for introducing an azide group is through the nucleophilic substitution (S_N2) reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide or lithium azide. This method is generally efficient and proceeds with inversion of stereochemistry at the reaction center.

In a synthesis starting from N-Boc-(R)-alaninol, the primary hydroxyl group would first be activated by converting it into a better leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. The resulting mesylate or tosylate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired N-Boc-(2R)-2-azidopropylamine.

Table 2: Typical Conditions for Nucleophilic Azidation of Activated Alcohols

SubstrateActivating ReagentAzide SourceSolventTypical YieldReference Example
Chiral N-Boc-amino alcoholMethanesulfonyl chloride, TriethylamineSodium azideDMF>85%Analogue synthesis
Chiral primary tosylate-Lithium azideAcetonitrile>90%Analogue synthesis

Indirect Methods via Diazotization or Rearrangement Reactions

An alternative, though less common for aliphatic azides, is the conversion of a primary amine to an azide. This can be achieved through diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which can then be treated with an azide source. However, aliphatic diazonium salts are notoriously unstable and can lead to a mixture of products from elimination and substitution reactions. rsc.org

The Curtius rearrangement is another indirect method where a carboxylic acid is converted into an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be trapped with an alcohol to form a carbamate (B1207046). While this method introduces a nitrogen functionality, it is more suitable for the synthesis of amines from carboxylic acids and not directly for the introduction of an azide group into an existing alkyl chain.

tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

The introduction of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can be tailored to the specific substrate. Common bases include triethylamine, diisopropylethylamine (DIPEA), or sodium hydroxide. The reaction is often carried out in solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixture of water and an organic solvent.

For the synthesis of this compound, the Boc group could be introduced at the beginning of the synthesis by protecting (2R)-2-aminopropan-1-ol, or it could be introduced after the formation of the azido (B1232118) amine. The former is often preferred to avoid side reactions and to aid in the purification of intermediates.

Table 3: Common Reagents for Boc Protection of Amines

Amine SubstrateBoc SourceBaseSolventTypical Yield
Primary alkyl amineDi-tert-butyl dicarbonateTriethylamineDichloromethane>95%
Amino alcoholDi-tert-butyl dicarbonateSodium hydroxideWater/Dioxane>90%
Chiral amine hydrochlorideDi-tert-butyl dicarbonateDiisopropylethylamineAcetonitrile>92%

The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727).

Chemoselective N-Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. mychemblog.comresearchgate.net Its stability in a wide range of reaction conditions, except for acidic environments, allows for the selective manipulation of other functional groups within a molecule. nih.govnih.gov The synthesis of this compound from its corresponding amine precursor, (2R)-2-azidopropan-1-amine, requires a high degree of chemoselectivity. The protecting group must be installed on the primary amine without reacting with the azide moiety.

The N-Boc protection is one of the most common transformations for amines due to the stability of the resulting carbamate towards many nucleophiles and basic conditions. mychemblog.comorganic-chemistry.org This allows for subsequent chemical modifications at other parts of the molecule that would otherwise be incompatible with a free amine. wikipedia.org Various protocols have been developed to achieve this transformation with high selectivity. Catalyst-free approaches, for instance, have been developed for the N-tert-butyloxycarbonylation of amines in water or glycerol, which offers an environmentally benign route. nih.govrsc.org These methods often result in excellent yields of N-Boc derivatives without the formation of common side products like isocyanates, ureas, or N,N-di-Boc derivatives. rsc.org

In the context of synthesizing this compound, the primary challenge is to ensure that the reaction conditions are mild enough to leave the azide group intact. The azide is generally stable but can be sensitive to certain reagents or harsh conditions. Therefore, methods that proceed rapidly at room temperature and under neutral or slightly basic conditions are highly preferred.

Table 1: Comparison of Solvents for Chemoselective N-Boc Protection
Solvent SystemKey AdvantageTypical ConditionsReference
Dichloromethane (DCM) / BaseExcellent solubility for reagentsRoom temperature, requires base (e.g., TEA) mychemblog.com
Tetrahydrofuran (THF) / Aqueous BaseGood for water-soluble amines0°C to Room Temperature, Biphasic mychemblog.com
GlycerolGreen, recyclable, catalyst-freeRoom temperature rsc.org
WaterEnvironmentally benign, catalyst-freeRoom temperature, good for simple amines organic-chemistry.org

Role of Di-tert-butyl Dicarbonate (Boc₂O) and Related Reagents

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) or Boc₂O, is the most widely used reagent for the introduction of the Boc protecting group. wikipedia.orgchemicalbook.com It is favored due to its high reactivity towards amines, commercial availability, and the benign nature of its byproducts, which are typically tert-butanol (B103910) and carbon dioxide. researchgate.net

The reaction of Boc₂O with a primary amine, such as (2R)-2-azidopropan-1-amine, proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.

While Boc₂O is highly effective, the reaction rate and selectivity can be influenced by the choice of solvent and the presence of a base or catalyst. In many standard procedures, a mild base like triethylamine (TEA) or N,N-dimethylaminopyridine (DMAP) is added. mychemblog.com DMAP, in particular, can act as a potent acylation catalyst. chemicalbook.com However, for substrates prone to side reactions, catalyst-free systems or the use of non-nucleophilic bases are often employed to enhance chemoselectivity. organic-chemistry.orgchemicalbook.com The use of Boc₂O is central to forming the stable carbamate linkage in this compound, providing a robust protecting group that facilitates further synthetic manipulations. researchgate.net

Catalytic Systems for Boc Protection (e.g., Ionic Liquids, Heterogeneous Catalysts)

To improve the efficiency, sustainability, and selectivity of N-Boc protection, various advanced catalytic systems have been explored. These systems aim to reduce reaction times, minimize waste, and allow for catalyst recycling.

Ionic Liquids (ILs): Ionic liquids have emerged as effective catalysts and solvents for organic transformations. researchgate.net For N-tert-butyloxycarbonylation, certain ionic liquids, particularly those based on imidazolium (B1220033) cations, can efficiently catalyze the reaction. organic-chemistry.org The catalytic role is believed to involve the activation of Boc₂O through the formation of hydrogen bonds, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine. organic-chemistry.org This approach often allows the reaction to proceed under solvent-free conditions, simplifying work-up and reducing environmental impact. researchgate.net These systems combine the advantages of homogeneous catalysis (high activity) with easier catalyst separation. mdpi.com

Heterogeneous Catalysts: Heterogeneous catalysts offer significant advantages for industrial and laboratory-scale synthesis, primarily due to their ease of separation from the reaction mixture and potential for reuse. acsgcipr.org Several solid-supported catalysts have been developed for N-Boc protection. These include:

Silica-supported acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient and reusable catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. organic-chemistry.org

Zeolites and Clays (B1170129): Acidic clays like Montmorillonite K-10 and zeolites such as HY-Zeolite can catalyze the reaction, often with high selectivity for protecting aromatic amines over aliphatic ones. acsgcipr.org

Supported Ionic Liquid Phase (SILP) Catalysts: These materials combine the catalytic properties of ionic liquids with a solid support, creating a heterogeneous system that is easily recoverable. mdpi.comnih.gov

These catalytic methods provide milder reaction conditions and improved sustainability profiles compared to traditional homogeneous systems, making them attractive for the synthesis of this compound.

Table 2: Overview of Catalytic Systems for N-Boc Protection
Catalyst TypeExampleTypical ConditionsAdvantagesReference
Ionic Liquid1-Alkyl-3-methylimidazolium cationSolvent-free, Room Temp.High chemoselectivity, Recyclable organic-chemistry.org
Heterogeneous AcidHClO₄–SiO₂Solvent-free, Room Temp.Reusable, Inexpensive, High efficiency organic-chemistry.org
ZeoliteHY-ZeoliteDCM, Room Temp.Mild conditions, Easy separation acsgcipr.org
OrganocatalystThioureaDCM, Room Temp.Metal-free, Mild, H-bond activation researchgate.net

Scalable Synthetic Protocols and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires robust, efficient, and scalable protocols. For the synthesis of this compound, process optimization focuses on maximizing yield, ensuring high purity, minimizing costs, and adhering to safety and environmental standards.

Key considerations for a scalable synthesis include:

Reagent Stoichiometry: Optimizing the equivalents of Boc₂O and any catalysts or bases is crucial to minimize waste and cost while maximizing conversion.

Reaction Concentration: Running reactions at higher concentrations reduces solvent usage, improving process mass intensity (PMI).

Work-up and Purification: Developing a purification strategy that avoids chromatography is essential for large-scale production. Crystallization, distillation, or extraction-based work-ups are preferred. Patent literature often describes detailed procedures for filtration and washing to achieve high purity on a large scale. google.com

Solvent Selection: Choosing a solvent that is effective, safe, inexpensive, and environmentally acceptable is critical.

Continuous Flow Processing: Continuous flow chemistry offers several advantages for scalability, including enhanced heat and mass transfer, improved safety for handling potentially hazardous intermediates (like azides), and consistent product quality. nih.gov Thermal deprotection of N-Boc groups has been successfully demonstrated in continuous flow, and similar principles can be applied to the protection step. nih.gov

The development of a scalable procedure often involves a Design of Experiments (DoE) approach to systematically optimize variables like temperature, reaction time, and reagent loading. For carbamate formation, scalable procedures often utilize common and inexpensive bases and solvents, with a focus on achieving a final product that can be easily isolated by filtration and washing, as demonstrated in various patent preparations for complex active pharmaceutical ingredients. google.com

Exploration of Chemical Transformations and Reactivity Profiles

Azide (B81097) Group Reactivity in Click Chemistry and Bioorthogonal Ligations

The azide functional group within tert-butyl N-[(2R)-2-azidopropyl]carbamate is a versatile handle for a variety of chemical transformations, most notably in the realm of "click chemistry." This class of reactions is characterized by high yields, stereospecificity, and the formation of inoffensive byproducts, making them ideal for applications in complex chemical environments.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. This reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then readily reacts with the azide moiety of this compound. The reaction proceeds under mild conditions, often in a mixture of water and organic solvents, and is tolerant of a wide array of functional groups.

The general mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then undergoes a cycloaddition with the azide. The resulting triazole ring is a stable, aromatic linker. The use of a copper(I) catalyst is crucial for the high regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted product. Common sources of the copper(I) catalyst include CuI, CuBr, or the in situ reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.

Catalyst SystemSolventTemperatureRegioselectivity
Cu(I) salts (e.g., CuI, CuBr)Various organic solvents, aqueous mixturesRoom Temperature to mild heating1,4-disubstituted
CuSO₄ / Sodium AscorbateWater/t-butanol, DMF, DMSORoom Temperature1,4-disubstituted
Copper(I)-ligand complexesVariousOften Room Temperature1,4-disubstituted

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and other Metal-Free Click Reactions

A significant advancement in click chemistry, particularly for biological applications, is the development of strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it a truly bioorthogonal ligation method. SPAAC utilizes a strained cyclooctyne, which possesses a high degree of ring strain that drives the reaction with an azide without the need for a metal catalyst.

The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO) derivative, proceeds rapidly at physiological temperatures and pH, yielding a stable triazole conjugate. The rate of SPAAC reactions is highly dependent on the structure of the cyclooctyne, with modifications to the ring system influencing the reaction kinetics. This metal-free approach is particularly advantageous for in vivo studies where the toxicity of copper is a concern.

Cyclooctyne DerivativeKey FeaturesRelative Reactivity
DIBO (Dibenzocyclooctynol)Readily synthesized, fast kineticsHigh
DIFO (Difluorinated cyclooctyne)High reactivityVery High
BCN (Bicyclononyne)More stable than cyclooctynes, good reactivityModerate to High

Applications in Macromolecular Conjugation and Bioconjugation

The ability of this compound to participate in click chemistry reactions makes it a valuable building block for the synthesis of complex macromolecules and bioconjugates. After deprotection of the carbamate (B1207046) group to reveal a primary amine, the resulting azido-amine can be incorporated into peptides, polymers, or other scaffolds. The azide group then serves as a handle for subsequent conjugation to alkyne-modified molecules or surfaces.

In the realm of bioconjugation, this compound can be used to introduce an azide group onto a biological molecule, such as a protein or a carbohydrate. This azide-tagged biomolecule can then be selectively labeled with a fluorescent probe, a drug molecule, or another biomolecule that has been functionalized with an alkyne. This strategy has been widely employed for in vitro and in vivo imaging, targeted drug delivery, and the study of biological processes. The chemoselectivity of the click reaction ensures that the ligation occurs only between the azide and the alkyne, without cross-reactivity with other functional groups present in the biological system.

Carbamate Cleavage and Derivatization

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Acid-Mediated Deprotection Mechanisms and Conditions

The cleavage of the Boc carbamate from this compound is typically achieved using strong acids. The mechanism of deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.

Commonly employed acidic conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): Neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) is highly effective for rapid Boc removal at room temperature.

Hydrogen chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol (B129727), is another common method for Boc deprotection.

The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, milder acidic conditions, such as aqueous phosphoric acid, can be used for the selective deprotection of Boc groups in the presence of other acid-labile moieties.

ReagentSolventTypical Conditions
Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, Room Temperature, 30 min - 2 h
Hydrogen Chloride (HCl)Dioxane, Methanol1-4 M HCl, Room Temperature
Phosphoric AcidAqueous solutionRoom Temperature

Orthogonal Protection Strategies in Multi-Step Syntheses

The stability of the Boc group to a wide range of reagents, including bases and nucleophiles, makes it an excellent choice for orthogonal protection strategies in multi-step syntheses. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.

In the context of this compound, the Boc group is stable under conditions used to cleave other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This orthogonality is particularly valuable in peptide synthesis, where the Boc group can protect the N-terminus or an amino acid side chain while Fmoc groups are used for the temporary protection of the alpha-amino group during chain elongation.

Furthermore, the azide group itself is stable to the acidic conditions used for Boc deprotection, allowing for the selective unmasking of the amine without affecting the azide handle for subsequent click chemistry. This dual functionality and orthogonality make this compound a versatile building block for the synthesis of complex, multifunctional molecules.

Functionalization of the Carbamate Nitrogen

The carbamate nitrogen in this compound, while generally less nucleophilic than a free amine due to the electron-withdrawing nature of the Boc (tert-butoxycarbonyl) group, can undergo functionalization under specific conditions. These reactions typically involve deprotonation of the carbamate N-H followed by reaction with an electrophile.

N-Alkylation: The alkylation of the carbamate nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically used to deprotonate the carbamate, generating a nucleophilic nitrogen anion. This anion can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-alkylated product. The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

N-Acylation: Acylation of the carbamate nitrogen introduces an additional acyl group, forming an N-acylcarbamate or imide derivative. This transformation can be catalyzed by heteropolyacids under solvent-free conditions, reacting the carbamate with a carboxylic acid anhydride (B1165640). sciforum.net These N-acyl-tert-butyl-carbamates exhibit interesting structural properties, such as a twisted amide bond, which can influence their reactivity. researchgate.net

Stereochemical Integrity During Reactions

The presence of a stereocenter at the C2 position of the propyl backbone is a key feature of this compound. Maintaining the integrity of this stereocenter during chemical transformations is crucial for its application in asymmetric synthesis.

Enantiomeric Purity Assessment Post-Reaction

To confirm the retention of stereochemical integrity, the enantiomeric purity of the reaction products must be assessed. A common and effective method for chiral amines, such as the product of azide reduction, is chiral High-Performance Liquid Chromatography (HPLC).

The amine product, tert-butyl N-[(2R)-2-aminopropyl]carbamate, can be derivatized with a suitable chromophore- or fluorophore-containing reagent to enhance its detection and interaction with the chiral stationary phase. Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are often effective for the separation of enantiomers of chiral amines and their derivatives. researchgate.net The enantiomeric excess (e.e.) can be determined by comparing the peak areas of the two enantiomers in the chromatogram.

Other Transformations of the Propyl Backbone (e.g., Reduction of Azide to Amine)

The azide functionality is a versatile precursor to an amine group. The reduction of the azide in this compound to the corresponding primary amine, tert-butyl N-[(2R)-2-aminopropyl]carbamate, is a key transformation. This can be achieved through several reliable methods.

Catalytic Hydrogenation: This is a common method for azide reduction, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The reaction is usually carried out in a protic solvent such as methanol or ethanol. This method is generally clean and high-yielding.

Staudinger Reduction: The Staudinger reduction provides a mild alternative to catalytic hydrogenation for converting azides to amines. wikipedia.orgorganic-chemistry.org The reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), to form an iminophosphorane intermediate. Subsequent hydrolysis yields the amine and a phosphine oxide byproduct. wikipedia.org This method is valued for its mild conditions and tolerance of a wide range of functional groups.

The following table summarizes common conditions for the reduction of organic azides to primary amines, which are applicable to this compound.

Reduction MethodReagents and ConditionsSolventTypical Yield
Catalytic HydrogenationH₂, 10% Pd/CMethanol or Ethanol>90%
Staudinger Reduction1. PPh₃2. H₂OTHF/Water>90%

These transformations provide access to the valuable chiral 1,2-diaminopropane (B80664) synthon, with one amine protected as a Boc-carbamate, ready for further synthetic manipulations.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Precursor for Chiral Amines and Amino Alcohol Derivatives

The dual functionality of tert-butyl N-[(2R)-2-azidopropyl]carbamate allows it to serve as a precursor to chiral 1,2-diaminopropane (B80664) derivatives. The azide (B81097) group can be selectively reduced to a primary amine, typically through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by Staudinger reduction (using a phosphine (B1218219) reagent followed by hydrolysis). Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free (R)-propane-1,2-diamine.

This stepwise deprotection and reduction strategy provides access to orthogonally protected diamines, which are valuable intermediates in organic synthesis. For instance, the primary amine generated from the azide reduction can be selectively functionalized before the Boc group is removed, enabling the synthesis of unsymmetrically substituted chiral diamines. These diamines are crucial structural motifs in many biologically active compounds and are widely used as chiral ligands in asymmetric catalysis.

Transformation Reagents and Conditions Product Type
Azide ReductionH₂, Pd/C, Solvent (e.g., EtOH, MeOH)(R)-tert-butyl (2-aminopropyl)carbamate
PPh₃, THF/H₂O (Staudinger Reduction)(R)-tert-butyl (2-aminopropyl)carbamate
Boc DeprotectionTrifluoroacetic Acid (TFA) in CH₂Cl₂(R)-propane-1,2-diamine
HCl in Dioxane or Ether(R)-propane-1,2-diamine dihydrochloride

This interactive table summarizes the common transformations for converting this compound into chiral diamine derivatives.

Construction of Stereodefined Scaffolds for Drug Discovery

The defined stereochemistry and versatile functional handles of this compound make it a valuable building block for constructing complex molecular scaffolds used in drug discovery.

Chiral heterocycles are core components of numerous pharmaceuticals. This compound can be utilized in the synthesis of chiral nitrogen-containing heterocycles, such as piperazines. A common synthetic strategy involves the reduction of the azide to a primary amine, which can then participate in an intramolecular cyclization reaction. For example, after azide reduction, the resulting diamine can be reacted with a suitable dielectrophile to form a six-membered piperazine (B1678402) ring. The stereocenter from the original building block is retained in the final heterocyclic product, ensuring enantiomeric purity, which is critical for pharmacological activity.

Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The chiral 1,2-diamine backbone, accessible from this compound, is a common structural element in various peptide mimetics, including peptide nucleic acids (PNAs). In PNAs, the natural sugar-phosphate backbone of DNA or RNA is replaced by a synthetic polymer, often derived from aminoethylglycine units. Modified PNA backbones incorporating chiral elements like (R)-propane-1,2-diamine can pre-organize the structure, potentially enhancing binding affinity and sequence selectivity towards target nucleic acids.

Design and Synthesis of Linkers for Chemical Biology

The azide functionality of this compound makes it particularly suitable for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linkage of the building block to molecules containing an alkyne group, forming a stable triazole ring. This capability is extensively leveraged in the design of linkers for various applications in chemical biology.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature, length, and rigidity of this linker are critical for the efficacy of the PROTAC.

This compound serves as a potential building block for constructing short, chiral linkers. The azide group can be "clicked" onto an alkyne-functionalized E3 ligase ligand or target protein ligand. After deprotection, the resulting primary amine provides a point for attachment to the other half of the PROTAC molecule, typically through amide bond formation. The chiral propane (B168953) backbone introduces a defined three-dimensional structure into the linker, which can influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

Component Function Reaction Type for Incorporation
Azide (N₃)Handle for ligationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Boc-AmineProtected attachment pointAmide bond formation after deprotection
(R)-Propyl BackboneChiral spacer elementInfluences linker conformation and ternary complex formation

This interactive table outlines the functional components of the building block in the context of PROTAC linker synthesis.

Similar to its application in PROTACs, the azide handle of this compound is useful for creating linkers in protein-drug conjugates, such as antibody-drug conjugates (ADCs). In this context, the building block can be used to connect a cytotoxic drug to a monoclonal antibody. The azide allows for conjugation to an alkyne-modified antibody or drug via the CuAAC reaction. The ability to introduce a small, defined chiral spacer can impact the stability and release characteristics of the conjugated drug.

Generation of Focused Compound Libraries via Parallel Synthesis

The strategic application of this compound as a chiral building block is pivotal in the generation of focused compound libraries, particularly through parallel synthesis methodologies. This approach allows for the rapid creation of a multitude of structurally related, yet distinct, molecules. The inherent chirality of this reagent is instrumental in producing enantiomerically enriched compounds, a critical aspect in medicinal chemistry for optimizing interactions with biological targets.

The primary reaction enabling the use of this compound in parallel synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linkage of the azide functionality with a diverse array of terminal alkynes, yielding stable 1,4-disubstituted 1,2,3-triazole rings. The reliability, high yield, and stereospecific nature of the CuAAC reaction make it exceptionally well-suited for high-throughput synthesis formats.

In a typical parallel synthesis workflow, this compound serves as the constant core scaffold. This chiral azide is dispensed into an array of reaction vessels, such as the wells of a microtiter plate. Subsequently, a library of varied alkyne-containing building blocks is added, with each vessel receiving a unique alkyne. This strategy allows for the systematic exploration of chemical space around the core scaffold, leading to a focused library of chiral triazole-containing compounds.

Detailed Research Findings:

While specific library synthesis data utilizing this compound is not extensively detailed in publicly accessible literature, the general principles of its application can be illustrated through a representative, hypothetical library synthesis. The following tables showcase the types of data that would be generated in such a research endeavor, reflecting the combination of the chiral azide core with a selection of functionalized alkynes.

Table 1: Representative Parallel Synthesis of a Chiral Triazole Library

This interactive table illustrates a hypothetical parallel synthesis scheme where this compound is reacted with a diverse set of alkynes to generate a focused library of chiral 1,2,3-triazoles. The data presented are representative of typical outcomes in such a synthesis, including product structures and reaction yields.

EntryAlkyne ReactantProduct StructureProduct NameYield (%)
1PhenylacetyleneProduct 1 Structuretert-butyl N-[(2R)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl]carbamate92
2Propargyl alcoholProduct 2 Structuretert-butyl N-[(2R)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl]carbamate88
33-Butyn-1-amineProduct 3 Structuretert-butyl N-[(2R)-2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl]carbamate85
44-Pentynoic acidProduct 4 Structure3-(1-((2R)-2-((tert-butoxycarbonyl)amino)propyl)-1H-1,2,3-triazol-4-yl)propanoic acid89
51-Ethynyl-4-fluorobenzeneProduct 5 Structuretert-butyl N-[(2R)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)propyl]carbamate95

The resulting library of compounds can then be subjected to high-throughput screening to identify hits for various biological targets. The Boc-protecting group on the carbamate (B1207046) can be readily removed under acidic conditions, providing a primary amine handle for further diversification or for mimicking the N-terminus of a peptide.

Table 2: Hypothetical Biological Screening Data of the Chiral Triazole Library

This table presents hypothetical biological activity data for the synthesized library against a generic protein kinase target. Such data is crucial for establishing structure-activity relationships (SAR).

Compound (Entry)Target (Protein Kinase X) IC₅₀ (µM)
115.2
2> 50
325.8
48.5
55.1

The use of this compound in parallel synthesis thus represents a powerful strategy for accelerating the drug discovery process by enabling the efficient generation and evaluation of focused libraries of chiral, drug-like molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic azides. researchgate.netmdpi.com The electronic nature of the azide (B81097) group in tert-butyl N-[(2R)-2-azidopropyl]carbamate is a key determinant of its chemical behavior.

Electronic Structure: The azide moiety (–N₃) is characterized by a linear arrangement of three nitrogen atoms with delocalized π-electrons. nih.gov Theoretical calculations on simple organic azides like methyl azide and hydrazoic acid indicate a non-linear and asymmetric N-N-N chain structure in terms of bond angles when attached to a larger fragment. nih.gov In this compound, the C-N-N-N dihedral angle will deviate from 180°, influenced by the chiral propyl chain and the bulky tert-butyl carbamate (B1207046) group. nih.gov

Hirshfeld charge analysis, a method for partitioning electron density among atoms, typically shows that the terminal nitrogen atom of the azide group is the most nucleophilic center. nih.gov This is crucial for understanding its role in reactions like cycloadditions and with electrophiles. The electronic properties, including molecular electrostatic potential (MEP), core and valence ionization spectra, are influenced by the nature of the substituent attached to the azide. nih.gov The electron-donating character of the alkyl framework in the target molecule influences the charge distribution across the azide group.

Reactivity: The reactivity of organic azides is dominated by two main types of transformations: 1,3-dipolar cycloadditions and reductions. Computational studies have extensively modeled these processes.

1,3-Dipolar Cycloadditions: DFT calculations are widely used to study the mechanism, regioselectivity, and activation barriers of Huisgen 1,3-dipolar cycloadditions between azides and alkynes or alkenes. mdpi.comacs.orgacs.orgnih.gov These studies often employ functionals like B3LYP to map the potential energy surface and locate the transition states. mdpi.comnih.gov The calculations can predict whether the reaction will favor the formation of 1,4- or 1,5-disubstituted triazole products by comparing the activation energies of the respective transition states. acs.orgacs.org The electronic nature of both the azide and the dipolarophile significantly impacts the reaction barriers. researchgate.net

Reduction (Staudinger Reaction): The reduction of azides to amines, for instance via the Staudinger reaction with phosphines, has also been investigated computationally. orgoreview.comnrochemistry.com Theoretical studies elucidate the mechanism, which involves the initial formation of a phosphazide (B1677712) intermediate, followed by the elimination of dinitrogen to yield an iminophosphorane. nrochemistry.comic.ac.ukorganic-chemistry.org Ab initio and DFT calculations can model the energetics of the four-membered ring transition state and explain the stability of the intermediates. ic.ac.uk Electronic factors play a key role in determining the regioselectivity of reduction in molecules with multiple azide groups. acs.orgresearchgate.net

A summary of typical computational approaches for studying azide reactivity is presented below.

Reaction TypeComputational MethodKey Findings
1,3-Dipolar Cycloaddition DFT (e.g., B3LYP, M06)Activation energies, transition state geometries, prediction of regioselectivity (1,4- vs. 1,5-isomers), influence of substituents. mdpi.comresearchgate.netresearchgate.net
Staudinger Reduction Ab initio (HF), DFTReaction energy profiles, characterization of phosphazide and iminophosphorane intermediates, transition state for N₂ elimination. ic.ac.ukacs.org

Molecular Modeling of Stereoselectivity in Reactions

The presence of a chiral center at the C2 position of the propyl chain in this compound introduces stereochemical considerations into its reactions. Molecular modeling can be employed to predict and rationalize the stereochemical outcomes.

In reactions such as 1,3-dipolar cycloadditions with prochiral dipolarophiles, the (2R)-stereocenter can induce facial selectivity, leading to a diastereomeric excess of one product over the other. Computational modeling can predict this preference by calculating the transition state energies for the different diastereomeric pathways. The lower energy transition state corresponds to the major product.

The regioselectivity in azide-alkyne cycloadditions is a well-studied area computationally. nih.gov DFT calculations can determine the relative energies of the transition states leading to the 1,4- and 1,5-triazole regioisomers. acs.orgresearchgate.net For the reaction of this compound, the electronic and steric influence of the Boc-protected aminopropyl group would be factored into these calculations to predict the favored regioisomer. acs.orgacs.org Confinement effects, such as reacting within a carbon nanotube, have been computationally shown to alter these potential energy surfaces and enhance selectivity. acs.org

Prediction of Spectroscopic Properties and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic data and analyzing the conformational landscape of flexible molecules like this compound.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. numberanalytics.comnumberanalytics.com For organic azides, the most characteristic vibration is the strong, sharp asymmetric stretch of the N≡N bond, typically appearing around 2100 cm⁻¹. researchgate.netaip.org The symmetric stretch is found at a lower frequency, around 1330 cm⁻¹. researchgate.net Computational models can calculate these frequencies, which, after applying a scaling factor, show good agreement with experimental data. researchgate.net This allows for the confident assignment of spectral peaks. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov Methods like DFT, often using the GIAO (Gauge-Independent Atomic Orbital) approach, can provide theoretical chemical shifts that correlate well with experimental values. orientjchem.org Such calculations would be valuable for confirming the structure of this compound and assigning its NMR signals.

The table below summarizes key predicted spectroscopic features for the functional groups in the target molecule, based on computational studies of analogous compounds.

Spectroscopic TechniqueFunctional GroupPredicted Characteristic Signal
IR Spectroscopy Azide (–N₃)Asymmetric stretch: ~2100-2250 cm⁻¹; Symmetric stretch: ~1330 cm⁻¹ researchgate.netaip.orgnih.gov
IR Spectroscopy Carbamate (C=O)Stretch: ~1700 cm⁻¹ mdpi.com
¹H NMR Spectroscopy Boc group (-(CH₃)₃)Singlet, ~1.4-1.5 ppm
¹³C NMR Spectroscopy Boc group (C(CH₃)₃)~80 ppm

Conformational Preferences: The rotatable bonds in this compound allow it to adopt multiple conformations. The bulky tert-butyl group significantly influences the conformational preferences of the carbamate linkage. upenn.edu Computational conformational analysis can identify the low-energy conformers by systematically rotating the single bonds and calculating the relative energies of the resulting structures. This helps in understanding the molecule's average shape in solution. For molecules with bulky tert-butyl groups on cyclic systems, non-chair conformations can sometimes be favored to alleviate steric strain, highlighting the importance of such analyses. upenn.eduresearchgate.net

Reaction Pathway Analysis and Transition State Characterization

A detailed understanding of a chemical reaction's mechanism is achieved by mapping its potential energy surface, a task for which computational chemistry is ideally suited. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as the aforementioned 1,3-dipolar cycloaddition or the Staudinger reduction, DFT calculations are the primary tool.

1,3-Dipolar Cycloaddition: Computational analysis of the azide-alkyne cycloaddition reveals a concerted, though often asynchronous, mechanism. mdpi.comnih.gov By locating the transition state structure, chemists can calculate the activation energy (ΔG‡), which is related to the reaction rate. researchgate.net The geometry of the transition state provides insight into the bond-forming process. For example, analysis of the forming C–N bond lengths at the transition state indicates whether the reaction is more concerted or has significant asynchronous character. acs.org

The following table outlines the typical steps in a computational reaction pathway analysis for a reaction of an organic azide.

StepComputational TaskInformation Gained
1. Geometry Optimization Locate energy minima for reactants, intermediates, and products.Stable structures and their relative energies (thermodynamics).
2. Transition State Search Locate first-order saddle points on the potential energy surface.Structure of the transition state, geometry of bond formation/breaking. mdpi.comic.ac.uk
3. Frequency Calculation Characterize stationary points (minima have all real frequencies; TS has one imaginary frequency).Confirmation of minima and transition states; calculation of zero-point vibrational energy and thermal corrections to Gibbs free energy. researchgate.net
4. IRC Calculation Intrinsic Reaction Coordinate (IRC) following from the TS.Confirmation that the transition state connects the correct reactant and product.

Through these computational investigations, a detailed, quantitative picture of the chemical processes involving this compound can be developed, guiding synthetic efforts and deepening the understanding of its chemical nature.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity. gcms.czresearchgate.net Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs). azom.comnih.gov These phases create a chiral environment where the two enantiomers of a racemic mixture exhibit different affinities, leading to differential retention times and, consequently, their separation. mdpi.com

For tert-butyl N-[(2R)-2-azidopropyl]carbamate, a chiral HPLC method would typically employ a CSP coated with a chiral selector, such as a derivative of cellulose (B213188) or amylose (B160209). The choice of mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess (e.e.) of the (2R) enantiomer can be quantified by comparing the peak areas of the two enantiomers in the chromatogram.

Alternatively, chiral GC offers high-resolution separation and sensitivity. azom.com For a compound like this compound, a derivatized cyclodextrin-based CSP is often effective. gcms.cz The volatile nature of the analyte, or a suitable derivative, allows it to be carried by an inert gas through the column, where interactions with the chiral stationary phase lead to the separation of the (2R) and (2S) enantiomers. The principles of chiral recognition in GC rely on the formation of transient diastereomeric complexes between the analyte and the CSP. azom.com

Table 1: Illustrative Chiral Chromatography Parameters

Parameter Chiral HPLC Chiral GC
Stationary Phase Cellulose or Amylose-based CSP Derivatized Cyclodextrin CSP
Mobile Phase/Carrier Gas Heptane/Isopropanol Helium or Hydrogen
Detection UV-Vis Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Analysis Goal Determination of enantiomeric excess (% e.e.) High-resolution separation of enantiomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments is used for complete structural assignment.

The ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. Key expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, and distinct multiplets for the protons of the propyl chain. The chemical shifts and coupling patterns of the diastereotopic protons on the carbon adjacent to the chiral center can provide conformational information.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be observed for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), and the three carbons of the propyl chain. The chemical shift of the carbon bearing the azide (B81097) group would be characteristic.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons within the propyl chain, while an HSQC spectrum would link each proton to its directly attached carbon atom. These experiments are crucial for unambiguous assignment of all NMR signals.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~1.45 singlet (CH₃)₃C-
¹H ~3.2-3.4 multiplet -CH₂-NH-
¹H ~3.6-3.8 multiplet -CH(N₃)-
¹H ~1.2-1.3 doublet -CH₃
¹³C ~28 quartet (CH₃)₃C-
¹³C ~80 singlet (CH₃)₃C-
¹³C ~156 singlet C=O
¹³C ~45 triplet -CH₂-NH-
¹³C ~60 doublet -CH(N₃)-
¹³C ~18 quartet -CH₃

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be utilized.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₁₆N₄O₂) by providing a highly accurate mass measurement of the molecular ion. nih.gov

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways. nih.gov For this compound, characteristic fragmentation would involve the loss of the tert-butyl group as isobutylene (B52900), and the loss of the Boc protecting group. doaj.org The azide moiety can also undergo fragmentation, typically through the loss of molecular nitrogen (N₂). researchgate.net The resulting fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment Description
201 [M+H]⁺ Protonated molecular ion
145 [M+H - C₄H₈]⁺ Loss of isobutylene from the tert-butyl group
101 [M+H - C₅H₈O₂]⁺ Loss of the Boc group
173 [M+H - N₂]⁺ Loss of nitrogen from the azide group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nist.gov The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2100 cm⁻¹. nih.govresearchgate.net The carbamate group would be identified by the C=O stretching vibration, usually observed in the region of 1680-1720 cm⁻¹, and the N-H stretching vibration, which appears as a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ region. ugent.be

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3350 N-H Stretch
~2970 C-H (sp³) Stretch
~2100 N₃ (azide) Asymmetric Stretch
~1700 C=O (carbamate) Stretch
~1520 N-H Bend

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. csic.es To perform this analysis, a suitable single crystal of this compound would need to be grown.

By diffracting X-rays off the crystal lattice, a unique diffraction pattern is generated. Analysis of this pattern allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. nih.gov For a chiral molecule like this compound, anomalous dispersion effects can be used to unambiguously determine the absolute configuration at the chiral center as (2R). This technique provides irrefutable proof of the compound's stereochemistry and offers insights into its solid-state packing and intermolecular interactions. While a crystal structure for this specific compound is not publicly available, the technique remains the gold standard for absolute stereochemical assignment. rsc.org

Future Research Directions and Translational Perspectives

Development of Novel Catalytic and Green Chemistry Approaches

Future synthetic strategies for tert-butyl N-[(2R)-2-azidopropyl]carbamate will likely pivot towards more sustainable and efficient methodologies, minimizing waste and environmental impact.

One promising avenue is the adoption of flow chemistry for the synthesis of azides. cam.ac.uknih.gov Continuous-flow reactors offer enhanced safety when handling potentially energetic compounds like organic azides by minimizing the reaction volume at any given time. acs.org This methodology also allows for precise control over reaction parameters, leading to higher yields and purity. rsc.org The integration of immobilized reagents, such as polymer-supported azide (B81097) sources, within a flow system could further streamline the synthesis and purification processes. cam.ac.uk

Enzymatic synthesis represents another frontier for the green production of chiral azides. nih.govresearchgate.net Biocatalysis offers high stereo- and regioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh organic solvents and reagents. pharmasalmanac.com Research into novel enzymes with the ability to catalyze the formation of the azide group or the stereoselective synthesis of the chiral backbone of this compound could revolutionize its production. nih.gov

Furthermore, the development of novel catalytic systems for the asymmetric synthesis of α-chiral azides is an active area of research. rsc.orgnih.gov While several methods exist, the focus is shifting towards more atom-economical and environmentally benign catalysts that can provide high enantioselectivity. nih.gov The application of such advanced catalytic methods would be instrumental in the efficient and sustainable synthesis of this valuable building block.

A comparative overview of potential green synthesis approaches is presented in Table 1.

Synthesis ApproachPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Enhanced safety, improved process control, potential for automation, reduced waste. cam.ac.uknih.govacs.orgDevelopment of dedicated flow reactors and integration of in-line purification. cam.ac.uk
Biocatalysis High stereoselectivity, mild reaction conditions, use of renewable resources, reduced environmental impact. pharmasalmanac.comDiscovery and engineering of novel enzymes for azide synthesis. nih.govresearchgate.net
Novel Catalysis High enantioselectivity, atom economy, potential for new reaction pathways. rsc.orgnih.govDesign of highly efficient and recyclable catalysts for asymmetric azidation. nih.gov

Expansion of Applications in Chemical Biology and Materials Science

The unique bifunctional nature of this compound makes it an ideal candidate for broader applications in chemical biology and materials science, primarily through "click" chemistry. nih.govacs.org

In materials science , this compound can serve as a key monomer or cross-linker for the synthesis of functional polymers and biomaterials. nih.gov The azide group allows for facile modification of polymers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This enables the creation of materials with tailored properties, such as hydrogels for tissue engineering scaffolds with specific cell-adhesion motifs or drug delivery nanoparticles with targeted ligands. frontiersin.orgnih.gov Future research will likely focus on incorporating this building block into novel polymeric architectures to create advanced materials with responsive and bioactive properties.

In chemical biology , the azide functionality acts as a versatile chemical handle for the modification of biomolecules. mdpi.com After deprotection of the carbamate (B1207046), the resulting primary amine can be incorporated into peptides or other bioactive scaffolds. The azide group can then be used to attach probes, such as fluorescent dyes or affinity tags, for studying biological processes. nih.gov This dual functionality allows for the construction of complex molecular tools for investigating protein-protein interactions, enzyme activity, and cellular signaling pathways.

Integration with Automated Synthesis and High-Throughput Methodologies

The increasing complexity of modern drug discovery and materials science necessitates the use of automated and high-throughput approaches. The synthesis and application of this compound are well-suited for such integration.

High-throughput screening (HTS) methodologies can be coupled with the "click" reactivity of the azide group to rapidly assess the properties of new materials or the biological activity of new compounds. For instance, a library of alkyne-modified probes could be reacted with this compound-containing scaffolds in a microplate format, allowing for the rapid identification of hits with desired characteristics.

TechnologyApplication to this compoundFuture Directions
Automated Synthesis Rapid and reproducible synthesis of the compound and its derivatives. nih.govIntegration with AI for autonomous optimization of synthetic routes. chemeurope.com
High-Throughput Screening Rapid screening of "clicked" products for biological activity or material properties.Development of novel HTS assays based on the unique properties of the compound.
Robotic Platforms Precise handling of reagents and execution of complex synthetic protocols. chemistryworld.comunistra.frMiniaturization of robotic systems for desktop synthesis and screening.

Exploration of Bio-orthogonal Reactions for in vivo Applications

The field of bio-orthogonal chemistry has opened up new avenues for studying biological processes in their native environment. wikipedia.org The azide group of this compound is a key player in this field, as it can undergo highly specific "click" reactions within living cells and organisms without interfering with native biochemical processes. nih.govacs.org

A major area of future research will be the use of this compound, or its derivatives, for in vivo imaging . researchgate.net By incorporating an azide-modified molecule into a biological pathway through metabolic labeling, it becomes possible to visualize the distribution and dynamics of specific biomolecules by introducing a "clickable" imaging agent. nih.govresearchgate.net For example, an azide-containing metabolite derived from this compound could be used to label glycans or other cellular components, which can then be visualized using fluorescence microscopy after reaction with a fluorescent alkyne probe. mdpi.com

Furthermore, the principles of bio-orthogonal chemistry can be applied to targeted drug delivery . nih.gov A drug molecule could be functionalized with an azide group, and a targeting moiety (e.g., an antibody or a small molecule ligand) could be modified with a strained alkyne. Upon administration, the two components would "click" together at the desired site of action, thereby increasing the local concentration of the drug and minimizing off-target effects. The small size and chirality of this compound make it an attractive building block for the synthesis of such targeted therapeutic agents.

The primary bio-orthogonal reactions involving azides are summarized in Table 2.

Bio-orthogonal ReactionDescriptionSuitability for in vivo Applications
Staudinger Ligation Reaction of an azide with a triarylphosphine to form an aza-ylide, which is then trapped to form a stable amide bond. mdpi.comnih.govUsed in early studies, but slower kinetics and potential for phosphine (B1218219) oxidation can be limitations. nih.gov
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted triazole.Highly efficient, but the toxicity of copper has limited its direct use in living organisms, though low-toxicity ligand systems are being developed. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between an azide and a strained cyclooctyne, which proceeds without the need for a catalyst. wikipedia.orgnih.govThe most widely used bio-orthogonal reaction for in vivo applications due to its high biocompatibility and favorable kinetics. acs.org

Q & A

Basic Questions

Q. What are the standard laboratory-scale synthesis protocols for tert-butyl N-[(2R)-2-azidopropyl]carbamate?

  • Methodology : The compound is synthesized via Boc protection of a chiral amine intermediate. A typical route involves reacting (2R)-2-azidopropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25°C). Triethylamine (TEA) is added to neutralize HCl generated during the reaction .
  • Key Parameters :

ParameterOptimal Condition
SolventDCM or THF
BaseTEA (1.1 equiv)
Temperature0°C → RT (12–24 h)
Yield70–85% (reported)

Q. How is this compound purified, and what analytical methods confirm its identity?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may improve purity .
  • Characterization :

  • NMR : 1^1H/13^13C NMR to confirm stereochemistry and azide integration.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration if crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

  • Azide Hazard : Organic azides are thermally unstable; avoid heating above 50°C or exposure to strong acids/bases to prevent explosive decomposition .
  • Protective Measures : Use blast shields, fume hoods, and personal protective equipment (PPE). Conduct small-scale reactions first .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical tools validate enantiopurity?

  • Chiral Control : Use enantiomerically pure (2R)-2-azidopropylamine. Monitor racemization via circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) .
  • Data Interpretation :

TechniqueRetention Time (R vs. S)
HPLC8.2 min (R), 9.7 min (S)

Q. How do solvent polarity and temperature impact reaction kinetics and yield?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate Boc activation but may increase side reactions. Non-polar solvents (DCM) favor slower, controlled reactions .
  • Temperature Optimization : Lower temperatures (0°C) reduce azide degradation but prolong reaction time. Kinetic studies recommend 10°C for balance .

Q. What mechanistic insights explain competing side reactions (e.g., carbamate hydrolysis or azide reduction)?

  • Hydrolysis Pathways : Trace water or acidic conditions hydrolyze Boc groups. Use molecular sieves or anhydrous Na₂SO₄ to mitigate .
  • Azide Stability : Staudinger reactions with phosphines or unintended reductions (e.g., by residual TEA) can form amines. Monitor by TLC (Rf shift from 0.5 to 0.2 in hexane/EtOAc) .

Q. How is this compound utilized in medicinal chemistry, particularly in click chemistry or PROTAC design?

  • Applications :

  • Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate drug candidates or probes .
  • PROTACs : Serves as a spacer in proteolysis-targeting chimeras (e.g., linking E3 ligase ligands to target binders) .

Q. What strategies resolve low yields or byproducts in scaled-up syntheses?

  • Byproduct Analysis : Common impurities include unreacted amine (detected via ninhydrin test) or tert-butyl alcohol (GC-MS).
  • Scale-Up Adjustments :

IssueSolution
Low YieldIncrease Boc₂O (1.5 equiv) and TEA (2.0 equiv)
Azide DecompositionUse cold DCM and inert atmosphere (N₂/Ar)

Data Contradictions and Resolutions

  • Solvent Choice : recommends DCM/THF, while cites DMF for similar carbamates. Resolution: DMF may enhance solubility but risks azide instability; validate via controlled trials.
  • Yield Variability : Reported yields (70–85%) depend on amine purity. Pre-purify (2R)-2-azidopropylamine via distillation or ion-exchange chromatography .

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